Sulfinosine

Descripción general

Descripción

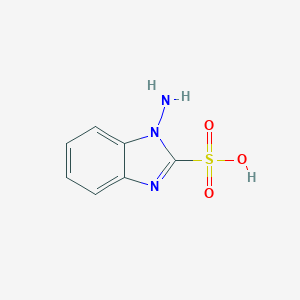

Sulfinosine is a synthetic purine nucleoside analog that has been studied for its potential use in cancer treatment. It was first synthesized in the 1950s and has since been the subject of numerous scientific studies.

Aplicaciones Científicas De Investigación

Sulfinosine has been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, sulfinosine has been studied for its potential use in the treatment of viral infections, such as herpes simplex virus.

Mecanismo De Acción

Sulfinosine is incorporated into the DNA of cells, where it disrupts the normal functioning of the DNA. This disruption leads to the inhibition of DNA synthesis and cell division, ultimately leading to cell death.

Efectos Bioquímicos Y Fisiológicos

Sulfinosine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in purine metabolism, leading to a decrease in the production of purine nucleotides. Additionally, sulfinosine has been shown to have immunosuppressive effects, which may be beneficial in the treatment of autoimmune diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of sulfinosine is its ability to inhibit the growth of cancer cells in vitro and in vivo. Additionally, sulfinosine has been shown to have a low toxicity profile, making it a potentially safe and effective treatment option. However, one limitation of sulfinosine is its limited solubility in water, which may make it difficult to administer in certain contexts.

Direcciones Futuras

There are a number of future directions for sulfinosine research. One area of interest is the development of new analogs of sulfinosine that may have improved efficacy and toxicity profiles. Additionally, further studies are needed to determine the optimal dosing and administration schedule for sulfinosine in different contexts. Finally, more research is needed to determine the potential use of sulfinosine in combination with other cancer treatments, such as chemotherapy and radiation therapy.

Propiedades

Número CAS |

124508-99-2 |

|---|---|

Nombre del producto |

Sulfinosine |

Fórmula molecular |

C10H14N6O5S |

Peso molecular |

330.32 g/mol |

Nombre IUPAC |

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-6-sulfinamide |

InChI |

InChI=1S/C10H14N6O5S/c11-10-14-7-4(8(15-10)22(12)20)13-2-16(7)9-6(19)5(18)3(1-17)21-9/h2-3,5-6,9,17-19H,1,12H2,(H2,11,14,15)/t3-,5-,6-,9-,22?/m1/s1 |

Clave InChI |

NIXVOFULDIFBLB-QVRNUERCSA-N |

SMILES isomérico |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(N=C2S(=O)N)N |

SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2S(=O)N)N |

SMILES canónico |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2S(=O)N)N |

Sinónimos |

2-amino-9-beta--ribofuranosylpurine-6-sulfinamide sulfinosine |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(Benzhydryloxy)ethyl]piperidine-4-acetic acid ethyl ester](/img/structure/B54313.png)

![2-(Methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B54323.png)